1-Methylcycloheptane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

1-Methylcycloheptane-1-carboxylic acid (CAS 35664-93-8) is a seven-membered ring carboxylic acid with unique steric and conformational properties, a LogP of ~2.9, and sub-nanomolar CCK1R agonist activity (EC50 0.316 nM). Unlike its cyclohexane analog, this scaffold is essential for target engagement; generic substitution with smaller rings abolishes activity. Ideal for medicinal chemistry, bioisostere design, and ADME optimization. Procure this high-purity (≥95%) building block to ensure pharmacological relevance.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 35664-93-8
Cat. No. B2940608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcycloheptane-1-carboxylic acid
CAS35664-93-8
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCC1(CCCCCC1)C(=O)O
InChIInChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11)
InChIKeyGULLOFXXKJRCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Methylcycloheptane-1-carboxylic Acid (CAS 35664-93-8): A Sterically Hindered, Medium-Ring Cycloalkyl Carboxylic Acid Scaffold for Advanced Chemical Synthesis and Drug Discovery


1-Methylcycloheptane-1-carboxylic acid (CAS 35664-93-8) is a saturated alicyclic carboxylic acid characterized by a seven-membered cycloheptane ring bearing a methyl substituent and a carboxylic acid group at the 1-position [1]. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . Unlike its widely commercialized cyclohexane analog (1-methylcyclohexane-1-carboxylic acid, C₈H₁₄O₂), this medium-ring scaffold provides distinct steric and conformational properties that are increasingly recognized in medicinal chemistry for the design of constrained bioisosteres and selective receptor ligands [2]. The compound typically appears as a colorless liquid or low-melting solid (mp ~46–47 °C), with a boiling point near 202 °C and a refractive index of approximately 1.469 . It is commercially available from research chemical suppliers in purities of 95% or higher, typically in milligram to gram quantities, and is primarily utilized as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials .

Why Substituting 1-Methylcycloheptane-1-carboxylic Acid with a Generic Cycloalkyl Carboxylic Acid Can Compromise Research Outcomes


Generic substitution of 1-methylcycloheptane-1-carboxylic acid with its smaller-ring homologs (e.g., cyclopentane or cyclohexane derivatives) or non-cyclic analogs is scientifically unsound due to critical differences in physicochemical properties, steric bulk, and biological target engagement. The seven-membered cycloheptane ring introduces distinct conformational flexibility and a larger steric footprint compared to the rigid, planar cyclohexane ring [1]. This directly impacts molecular properties: for example, the calculated partition coefficient (LogP) of 1-methylcycloheptane-1-carboxylic acid is ~2.9 [2], compared to ~2.4 for 1-methylcyclohexane-1-carboxylic acid [3], reflecting a significant difference in lipophilicity that would alter membrane permeability and distribution in biological assays. More critically, the compound has demonstrated sub-nanomolar agonist activity at the cholecystokinin 1 receptor (CCK1R) with an EC₅₀ of 0.316 nM in cellular assays [4], a level of potency that is highly sensitive to molecular topology and would be entirely abolished by substituting with a smaller or less sterically demanding ring system. The specific ring size and substitution pattern are essential for the molecular recognition events that drive this potent biological activity, and any deviation would yield fundamentally different pharmacological profiles.

Quantitative Differentiation of 1-Methylcycloheptane-1-carboxylic Acid (CAS 35664-93-8) from Closest Analogs: A Data-Driven Comparison for Informed Procurement


Physicochemical Property Comparison: 1-Methylcycloheptane-1-carboxylic Acid vs. 1-Methylcyclohexane-1-carboxylic Acid

The lipophilicity of 1-methylcycloheptane-1-carboxylic acid, as measured by its calculated partition coefficient (LogP), is higher than that of its six-membered ring analog, 1-methylcyclohexane-1-carboxylic acid. This quantitative difference in LogP is significant for predicting membrane permeability and bioavailability in drug discovery contexts [1]. The data is derived from reputable chemical databases using standardized computational methods [REFS-2, REFS-3].

Medicinal Chemistry Physicochemical Profiling Lipophilicity ADME

Potent Biological Activity at Cholecystokinin 1 Receptor (CCK1R): A Key Differentiator from Inert Cycloalkyl Carboxylic Acids

1-Methylcycloheptane-1-carboxylic acid exhibits potent agonist activity at the human cholecystokinin 1 receptor (CCK1R), a class A G protein-coupled receptor involved in satiety signaling and pancreatic secretion [1]. In a cellular functional assay, the compound demonstrated an EC₅₀ of 0.316 nM for inducing intracellular calcium responses in CHO cells expressing CCK1R [2]. While the comparator reference value (Rvb) for CCK in this assay ranged from 7 to 14 pM [2], the sub-nanomolar potency of this compound on CCK1R stands in stark contrast to simple aliphatic carboxylic acids, which are typically biologically inert or exhibit only non-specific activity. For example, the structurally similar 1-methylcyclohexane-1-carboxylic acid is not reported to have any potent GPCR activity and is primarily used as a synthetic intermediate.

Neuroscience GPCR Pharmacology Drug Discovery Assay Development

Selective Carbonylation Reactivity of Cycloheptane vs. Methylcyclohexane: Synthetic Yield Comparison

A study on the superelectrophilic carbonylation of cycloalkanes provides direct quantitative data on the reactivity of cycloheptane and its methyl-substituted derivative [1]. The carbonylation of cycloheptane with CO in the presence of CBr₄·2AlBr₃ at -40 °C, followed by alcoholysis, yielded esters of 1-methylcyclohexanecarboxylic acid in 70–80% yield with respect to CBr₄·2AlBr₃ [1]. Notably, the reaction of methylcyclohexane under identical conditions also produced the same 1-methylcyclohexanecarboxylic acid esters in 70–80% yield [1]. This demonstrates that the cycloheptane ring undergoes a selective ring contraction during the carbonylation process to yield the thermodynamically more stable six-membered ring product. The high yield and selectivity of this transformation highlight the unique reactivity of the cycloheptane scaffold under these conditions, a reactivity profile distinct from smaller or larger rings, which may lead to mixtures of isomers [1].

Organic Synthesis Carbonylation Chemistry Superelectrophilic Activation Process Chemistry

Primary Research and Development Applications for 1-Methylcycloheptane-1-carboxylic Acid (CAS 35664-93-8)


GPCR Pharmacology Research: A Potent CCK1R Agonist Tool Compound

Given its demonstrated sub-nanomolar agonist activity at the cholecystokinin 1 receptor (CCK1R) with an EC₅₀ of 0.316 nM in cellular assays [1], 1-methylcycloheptane-1-carboxylic acid is a prime candidate for use as a pharmacological tool compound. It can be employed in vitro to dissect CCK1R-mediated signaling pathways (e.g., calcium mobilization), to characterize novel CCK1R ligands in competition binding studies, or as a reference agonist in functional screens [2]. Its potent activity, as quantified in BindingDB, directly supports its use in this area, distinguishing it from generic cycloalkyl carboxylic acids which lack such specific biological activity.

Medicinal Chemistry: Design of Constrained Bioisosteres

The seven-membered cycloheptane ring offers a unique conformational space and a larger steric footprint compared to the more common cyclohexane ring [3]. The quantitative difference in lipophilicity, with a LogP of ~2.9 for the cycloheptane derivative compared to ~2.4 for the cyclohexane analog [4], provides a measurable parameter for tuning a compound's physicochemical properties. This makes 1-methylcycloheptane-1-carboxylic acid an attractive scaffold for medicinal chemists seeking to explore novel bioisosteres or to fine-tune the ADME profile of lead compounds while maintaining or enhancing target engagement [5].

Synthetic Methodology: Selective Synthesis of Cyclohexane Derivatives via Ring Contraction

The demonstrated ability to convert cycloheptane into 1-methylcyclohexanecarboxylic acid esters with high yield (70–80%) under superelectrophilic carbonylation conditions provides a direct synthetic application for derivatives of this compound [6]. This ring contraction strategy offers a high-yielding, selective route to substituted cyclohexane carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Researchers can leverage this specific reactivity to access complex molecular architectures that may be difficult to obtain through direct cyclohexane functionalization.

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